N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide
Description
N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy-propanolamine backbone substituted with a piperazine ring bearing a mesitylsulfonyl group. The mesitylsulfonyl moiety (a sulfonyl group attached to mesitylene, a trimethylphenyl group) introduces significant steric bulk and electron-withdrawing properties, which may influence receptor binding, metabolic stability, and solubility.
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5S/c1-17-13-18(2)24(19(3)14-17)33(30,31)27-11-9-26(10-12-27)15-22(29)16-32-23-7-5-21(6-8-23)25-20(4)28/h5-8,13-14,22,29H,9-12,15-16H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYVFTVWHCQUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via a sulfonylation reaction using mesitylsulfonyl chloride and a base such as triethylamine.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group is attached through an etherification reaction involving a suitable epoxide and the piperazine derivative.
Formation of the Acetamide Group: The final step involves the acylation of the phenolic hydroxyl group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The mesitylsulfonyl group is known to enhance the compound’s binding affinity and specificity, while the hydroxypropoxy group can facilitate interactions with hydrophilic environments.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s piperazinyl-sulfonyl group distinguishes it from structurally related acetamide derivatives. Key analogs include:
N-(4-{2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide (): Substituent: 4-Methoxyphenyl on piperazine.
Acetamide, N-[4-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]- ():
- Substituent : Phenyl on piperazine.
- Impact : Lacking sulfonyl or methoxy groups, this compound is less polar and may exhibit weaker receptor affinity due to reduced electronic interactions.
N-[4-(2-hydroxy-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propoxy)phenyl]acetamide ():
- Substituent : 4-Methylphenylsulfonyl on piperazine.
- Impact : The methylphenylsulfonyl group is smaller than mesitylsulfonyl, offering intermediate steric hindrance and electronic effects.
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
*Estimated values for the target compound are derived from structural analogs. The mesitylsulfonyl group likely increases molecular weight and boiling point compared to smaller substituents.
Pharmacological Implications
- Receptor Binding : The mesitylsulfonyl group may enhance affinity for sulfonamide-sensitive targets, such as G protein-coupled receptors (GPCRs) or enzymes. For instance, highlights L748337, a sulfonamide-containing compound targeting adrenergic receptors .
- Metabolic Stability : Bulkier substituents like mesitylsulfonyl could reduce metabolic degradation compared to methoxy or phenyl groups, extending half-life .
- Solubility : The hydroxypropoxy chain in all analogs improves water solubility, but the mesitylsulfonyl group’s hydrophobicity may counteract this effect, necessitating formulation adjustments .
Biological Activity
N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperazine ring, which is pivotal in many pharmaceutical applications. The presence of the mesitylsulfonyl group enhances its stability and reactivity, making it an interesting candidate for biological studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Synthesized via cyclization reactions involving ethylenediamine.
- Introduction of the Mesitylsulfonyl Group : Achieved through sulfonylation using mesitylsulfonyl chloride.
- Attachment of Hydroxypropoxy Group : Accomplished through etherification reactions.
- Formation of Acetamide Group : Finalized by acylation with acetic anhydride or acetyl chloride.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound. It has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Xanthomonas oryzae pv. oryzae | 156.7 µM | Significant cell membrane disruption observed via SEM |
| Xanthomonas axonopodis pv. citri | 194.9 µM | Effective inhibition compared to standard treatments |
| Xanthomonas oryzae pv. oryzicola | 230.5 µM | Comparable efficacy to existing antibacterial agents |
These results suggest that the compound may act by disrupting bacterial cell membranes, leading to cell lysis and death.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. The piperazine moiety is known for its ability to modulate neurotransmitter receptors, which may also extend to microbial targets, enhancing the compound's antibacterial properties.
Case Studies
-
Study on Antibacterial Efficacy :
- A series of in vitro tests demonstrated that this compound exhibits superior antibacterial activity compared to traditional antibiotics like thiodiazole copper.
- Scanning Electron Microscopy (SEM) revealed significant morphological changes in bacterial cells treated with the compound, indicating a mechanism involving membrane disruption.
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Structure-Activity Relationship (SAR) :
- Preliminary SAR studies indicated that modifications in the benzene ring substituents can significantly affect antibacterial potency.
- Electron-withdrawing groups at specific positions enhanced activity, while electron-donating groups reduced it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
